
(Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate
Vue d'ensemble
Description
(Z)-Ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in medical, industrial, and household applications. This particular compound features a cyano group, an ethyl ester, and a substituted phenyl ring, which contribute to its unique chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes like glucokinase and PPAR-γ , which play crucial roles in glucose metabolism and regulation of genes involved in lipid and glucose metabolism respectively.
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to glucose metabolism and lipid metabolism .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate typically involves the following steps:
Nitration and Chlorination: The starting material, phenylamine, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.
Amidation: The chlorinated nitrophenyl compound is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Polymerization: The cyanoacrylate group can undergo rapid polymerization in the presence of moisture, forming strong adhesive bonds.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Polymerization Initiators: Moisture or weak bases to initiate polymerization.
Major Products:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives.
Polymerization Products: Polycyanoacrylate adhesives.
Chemistry:
Adhesives: Used as a monomer in the production of fast-setting adhesives.
Polymer Chemistry: Studied for its polymerization properties and applications in creating strong, durable polymers.
Biology and Medicine:
Tissue Adhesives: Utilized in medical procedures for wound closure and tissue bonding due to its biocompatibility and strong adhesive properties.
Drug Delivery: Investigated for its potential in controlled drug release systems.
Industry:
Electronics: Employed in the assembly of electronic components due to its strong adhesive properties and rapid curing time.
Automotive: Used in the manufacturing of automotive parts for bonding and sealing applications.
Comparaison Avec Des Composés Similaires
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties but different curing times and mechanical properties.
Butyl 2-cyanoacrylate: Known for its flexibility and longer curing time compared to ethyl cyanoacrylate.
Uniqueness:
Curing Time: (Z)-Ethyl 3-((2-chloro-4-nitrophenyl)amino)-2-cyanoacrylate has a rapid curing time, making it suitable for applications requiring quick bonding.
Adhesive Strength: The presence of the nitro and chloro groups enhances the adhesive strength and stability of the polymerized product.
Biocompatibility: Its biocompatibility makes it suitable for medical applications, such as tissue adhesives and drug delivery systems.
Propriétés
IUPAC Name |
ethyl (Z)-3-(2-chloro-4-nitroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8(6-14)7-15-11-4-3-9(16(18)19)5-10(11)13/h3-5,7,15H,2H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRFIEKKLULPKS-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


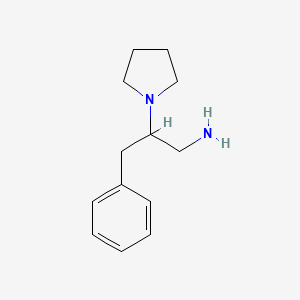
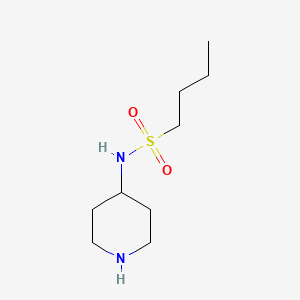

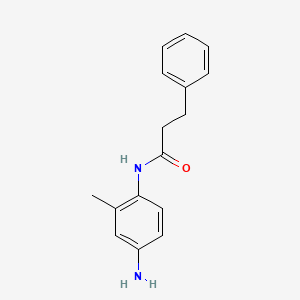
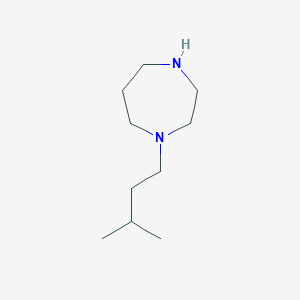
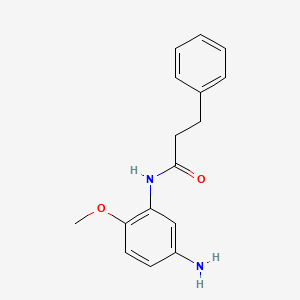
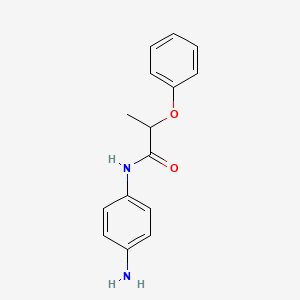
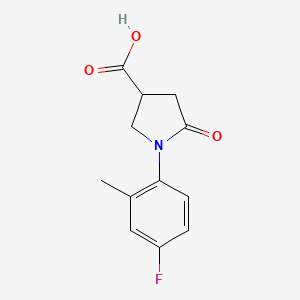
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)
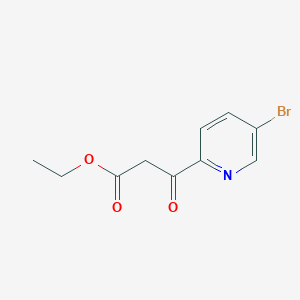
![4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B3174636.png)

